
N~1~,N~4~-Bis(2,3,4-tribromophenyl)benzene-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~4~-Bis(2,3,4-tribromophenyl)benzene-1,4-dicarboxamide is a complex organic compound characterized by the presence of multiple bromine atoms and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis(2,3,4-tribromophenyl)benzene-1,4-dicarboxamide typically involves the reaction of 2,3,4-tribromophenylamine with benzene-1,4-dicarboxylic acid chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of N1,N~4~-Bis(2,3,4-tribromophenyl)benzene-1,4-dicarboxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~4~-Bis(2,3,4-tribromophenyl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of brominated quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Brominated quinones.
Reduction: Less brominated derivatives.
Substitution: Compounds with substituted functional groups replacing the bromine atoms.
Scientific Research Applications
N~1~,N~4~-Bis(2,3,4-tribromophenyl)benzene-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of bromine atoms.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of flame retardants and other brominated compounds.
Mechanism of Action
The mechanism of action of N1,N~4~-Bis(2,3,4-tribromophenyl)benzene-1,4-dicarboxamide involves its interaction with molecular targets through its bromine atoms and amide groups. The bromine atoms can participate in halogen bonding, while the amide groups can form hydrogen bonds with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial and antifungal effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: A brominated phenol used as a fungicide and in the preparation of flame retardants.
2,4-Dibromophenyl 2,3,4-Tribromophenyl Ether: A polybromodiphenyl ether used as a flame retardant.
2,4-Dibromophenyl 2,4,6-Tribromophenyl Ether: Another polybromodiphenyl ether with similar applications.
Uniqueness
N~1~,N~4~-Bis(2,3,4-tribromophenyl)benzene-1,4-dicarboxamide is unique due to its specific arrangement of bromine atoms and amide groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a compound of significant interest.
Properties
CAS No. |
161069-07-4 |
|---|---|
Molecular Formula |
C20H10Br6N2O2 |
Molecular Weight |
789.7 g/mol |
IUPAC Name |
1-N,4-N-bis(2,3,4-tribromophenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C20H10Br6N2O2/c21-11-5-7-13(17(25)15(11)23)27-19(29)9-1-2-10(4-3-9)20(30)28-14-8-6-12(22)16(24)18(14)26/h1-8H,(H,27,29)(H,28,30) |
InChI Key |
PKVGOTFMMFXFKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C(=C(C=C2)Br)Br)Br)C(=O)NC3=C(C(=C(C=C3)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Fluoro-4-propylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14274524.png)

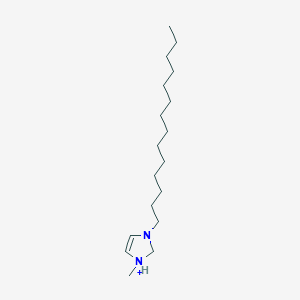
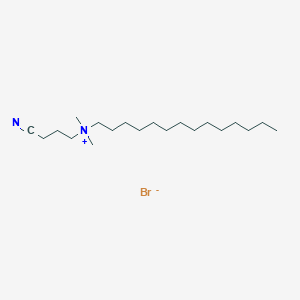
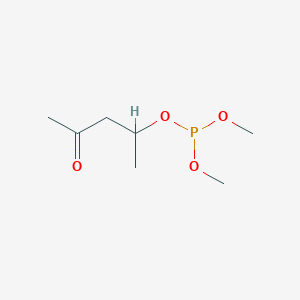
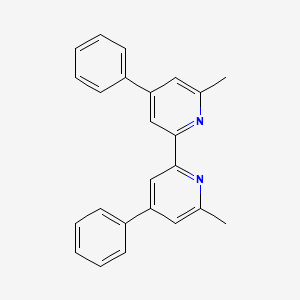
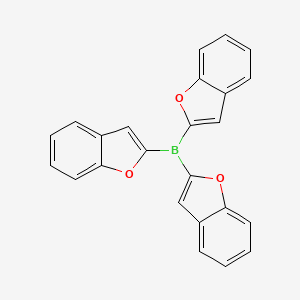
![3,3'-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol)](/img/structure/B14274580.png)
![Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B14274581.png)
![4,4'-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14274586.png)
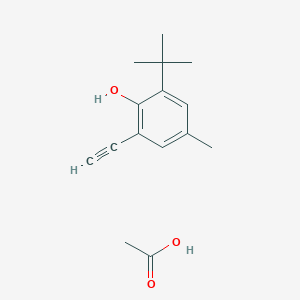
![Benzenamine, 2-nitro-4-[(4-nitrophenyl)thio]-](/img/structure/B14274590.png)
![Acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol](/img/structure/B14274591.png)
![4-[(2H-Tetrazol-2-yl)methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14274593.png)
